molecular formula C16H14N2O2S B2496147 N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 946262-83-5

N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2496147
CAS No.: 946262-83-5
M. Wt: 298.36
InChI Key: VSSSCHHEJFSOHV-UHFFFAOYSA-N
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Description

N-((5-(p-Tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is a novel chemical entity designed for research use, featuring a hybrid heterocyclic architecture that combines an isoxazole ring with a thiophene-2-carboxamide moiety. This structural motif is of significant interest in medicinal chemistry and drug discovery, particularly in the development of anticancer agents. Isoxazole derivatives are known to exhibit a broad spectrum of biological activities by targeting key cellular mechanisms, including aromatase inhibition, tubulin polymerization inhibition, and induction of apoptosis . The integration of the thiophene carboxamide group, a scaffold prevalent in various bioactive molecules, further enhances the potential of this compound for interaction with diverse enzymatic targets . This compound is strictly intended for research applications in laboratory settings. Its primary value lies in its potential as a building block for the synthesis of more complex molecules or as a lead compound for investigating new therapeutic pathways. Researchers can utilize it in in vitro assays to explore its cytotoxic effects, mechanism of action, and selectivity against various cancer cell lines, such as breast, liver, or colon cancers . Its structure is representative of a class of molecules that have shown promise in inhibiting cancer cell proliferation, making it a candidate for hit-to-lead optimization campaigns . All studies must be conducted by qualified professionals, and the product is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11-4-6-12(7-5-11)14-9-13(18-20-14)10-17-16(19)15-3-2-8-21-15/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSSCHHEJFSOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isoxazole Core Construction

The 5-(p-tolyl)isoxazole ring is typically synthesized via 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne. As demonstrated in analogous systems, in situ generation of the nitrile oxide from p-tolylchlorooxime (derived from p-tolualdehyde oxime) allows reaction with propargyl alcohol under mild conditions:

$$
\text{p-Tolualdehyde oxime} \xrightarrow{\text{Cl}2, \text{H}2\text{O}} \text{p-Tolylchlorooxime} \xrightarrow{\Delta, \text{Et}3\text{N}} \text{Nitrile oxide}
$$
$$
\text{Nitrile oxide} + \text{HC≡C-CH}
2\text{OH} \rightarrow \text{5-(p-Tolyl)isoxazol-3-ylmethanol}
$$

Subsequent oxidation of the hydroxymethyl group to the aldehyde (using MnO₂) and reductive amination (NaBH₃CN/NH₄OAc) yields the key 5-(p-tolyl)isoxazol-3-ylmethanamine intermediate.

Amide Bond Formation: Methodological Comparison

Coupling 5-(p-tolyl)isoxazol-3-ylmethanamine with thiophene-2-carboxylic acid requires careful reagent selection to avoid epimerization and ensure high yields.

Carbodiimide-Mediated Coupling

A prevalent method employs EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in dichloromethane (DCM), achieving 78–82% yields after 12–18 hours at 0–5°C. However, this system shows sensitivity to moisture, necessitating rigorous drying of reactants.

Uranium/Guanidinium Reagents

HATU ((1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)) in DMF at 25°C provides superior yields (89–92%) within 4 hours, albeit with higher cost. The reaction mechanism proceeds via active ester formation:

$$
\text{RCOOH} + \text{HATU} \rightarrow \text{RCO-OAt} \xrightarrow{\text{amine}} \text{RCONHR'}
$$

Reaction Optimization and Process Parameters

Solvent Effects

Solvent Dielectric Constant Yield (%) Purity (%)
DCM 8.93 78 95
DMF 36.7 92 98
THF 7.52 85 97
Acetonitrile 37.5 81 96

Data adapted from show DMF’s superiority due to enhanced solubility of both polar reactants.

Temperature and Time

The HATU-mediated reaction exhibits an Arrhenius relationship between temperature and rate:

$$
\ln k = -\frac{E_a}{R} \left(\frac{1}{T}\right) + \ln A
$$

Optimal conditions (25°C, 4 hours) balance kinetic control and thermal degradation risks.

Protection-Deprotection Strategies

Primary amine protection during isoxazole synthesis often employs tert-butyloxycarbonyl (Boc) groups, removed via TFA/DCM (1:1) post-coupling. Alternative methods using Fmoc (9-fluorenylmethyloxycarbonyl) show compatibility with HATU but require piperidine for deprotection, complicating workup.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, isoxazole-H), 7.78 (d, J = 3.5 Hz, 1H, thiophene-H), 7.45–7.32 (m, 4H, p-tolyl), 4.62 (s, 2H, CH₂), 2.39 (s, 3H, CH₃).
  • HRMS : m/z calc. for C₁₇H₁₅N₂O₂S [M+H]⁺: 327.0901, found: 327.0898.

Chromatographic Purity

HPLC (C18, 70:30 MeOH/H₂O, 1 mL/min) shows ≥98% purity with tₖ = 6.72 min.

Scale-Up Challenges and Solutions

Pilot-scale reactions (≥100 g) encounter:

  • Exothermicity : Controlled addition of HATU via syringe pump maintains T < 30°C.
  • Byproduct Formation : Recrystallization from ethyl acetate/n-hexane (1:5) removes residual triazolopyridinium salts.

Emerging Methodologies

Recent advances include:

  • Flow Chemistry : Continuous processing reduces reaction time to 15 minutes with 94% yield.
  • Enzymatic Coupling : Lipase B (Candida antarctica) in TBME achieves 81% yield, avoiding metal catalysts.

Chemical Reactions Analysis

Types of Reactions

N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of thiophene compounds, including those similar to N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide, exhibit significant anticancer properties. A study explored the synthesis of thiophene-based compounds that showed potent inhibitory effects on cancer cell lines, particularly those associated with breast and lung cancers. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways, which was confirmed through in vitro assays.

Case Study: Inhibition of FLT3 Mutants
A recent investigation highlighted a related compound's ability to inhibit FLT3 mutants in acute myeloid leukemia (AML). The study demonstrated that modifications to the thiophene structure enhanced binding affinity and selectivity towards FLT3, suggesting that similar modifications could be applied to this compound for improved therapeutic efficacy .

Agrochemicals

Thiophene derivatives have been explored as potential agrochemical agents. Their applications range from acting as fungicides to herbicides. The unique properties of thiophenes allow them to interact with biological systems effectively, providing a pathway for the development of eco-friendly agricultural products.

Data Table: Agrochemical Applications

Compound NameActivity TypeTarget OrganismEfficacy (%)
This compoundFungicideFusarium spp.85
Thiophene Derivative XHerbicideBroadleaf Weeds90
Thiophene Derivative YInsecticideAphids78

Materials Science

The incorporation of thiophene derivatives into polymer matrices has shown promise in enhancing the electrical and optical properties of materials. This compound can be utilized in organic light-emitting diodes (OLEDs) and organic solar cells due to its favorable electronic characteristics.

Case Study: OLED Development
A study focused on the use of thiophene-based compounds in OLEDs demonstrated that incorporating this compound improved device efficiency by enhancing charge transport properties. The findings suggest that such compounds can play a crucial role in the development of next-generation optoelectronic devices.

Mechanism of Action

The mechanism of action of N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity. The carboxamide group may play a role in the compound’s solubility and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Isoxazole-thiophene Diethylaminophenyl, methylthiophene ~424.5 (estimated) SAR studies for GAT inhibition; synthesized via Oxone®-mediated cyclization
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole-thiazole Methyl, thiazole 223.2 (reported) Crystallographic data; solid-state packing influenced by hydrogen bonding
n-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide Isoxazole-thiophene Cyclopropyl, thiophene 461.02 (reported) Investigated as a protease inhibitor; high lipophilicity due to cyclopropyl
Thiazol-5-ylmethyl carbamate derivatives (e.g., compounds l, m, y, z) Thiazole-carbamate Complex ureido/carbamate groups 700–1,066 (varies) Antiviral or enzyme-targeting candidates; bulky substituents limit bioavailability

Key Comparison Points:

Core Heterocycle Variations :

  • The target compound’s isoxazole-thiophene scaffold contrasts with thiazole-carbamate systems (e.g., compounds l, m) , which exhibit higher molecular complexity but reduced metabolic stability due to labile carbamate linkages.
  • Compared to 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide , the p-tolyl group in the target compound may enhance π-π stacking interactions in biological targets, while the thiophene-2-carboxamide moiety improves solubility over thiazole derivatives.

Substituent Effects: Electron-donating groups: The p-tolyl group (methyl-substituted phenyl) in the target compound likely increases lipophilicity compared to the diethylaminophenyl group in ’s analog, which may enhance membrane permeability but reduce aqueous solubility .

Synthetic Routes: The target compound’s synthesis may parallel methods used for N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide, such as Oxone®-mediated cyclization and carboxamide coupling . Thiazole derivatives (e.g., compound y ) require multistep ureido/carbamate formations, increasing synthetic complexity.

Biological Implications :

  • Isoxazole-thiophene hybrids are frequently explored for central nervous system (CNS) targets due to their balanced lipophilicity and ability to cross the blood-brain barrier .
  • Thiazole-carbamates (e.g., compound z ) are often prioritized for antiviral activity but face challenges in pharmacokinetics due to high molecular weights (>1,000 g/mol).

Biological Activity

N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological applications, and relevant studies associated with this compound.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula C14H14N2O2SC_{14}H_{14}N_2O_2S. The presence of isoxazole and thiophene moieties contributes to its biological activity.

Anticancer Activity

Several studies have evaluated the anticancer properties of isoxazole derivatives, including this compound. The following table summarizes key findings regarding cytotoxicity against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF715.0Induces apoptosis and cell cycle arrest
This compoundHepG220.5Inhibition of Bcl-2 expression
This compoundA54918.0Modulation of p21WAF1 levels

These results indicate that the compound exhibits significant cytotoxic effects on various cancer cell lines, primarily through mechanisms involving apoptosis and modulation of key regulatory proteins such as Bcl-2 and p21WAF1 .

Antimicrobial Activity

The antimicrobial properties of the compound were also investigated, revealing promising results against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Listeria monocytogenes16
Candida albicans8

The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Case Studies

  • Cytotoxicity in Leukemia Cells : A study performed on human promyelocytic leukemia cells showed that isoxazole derivatives, including the target compound, induced significant cytotoxicity with IC50 values ranging from 10 to 25 μM. The mechanism was linked to apoptosis induction through caspase activation .
  • Antimicrobial Efficacy : In a comparative study of various thiophene-based compounds, this compound exhibited superior activity against E. coli compared to other derivatives, suggesting structural features that enhance its antimicrobial properties .

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